

A Preclinical Comparative Guide: Zanidatamab (ZW25) vs. Trastuzumab for HER2-Positive Cancers

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Compound of Interest		
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This guide provides a detailed preclinical comparison of zanidatamab (ZW25), a next-generation bispecific antibody, and trastuzumab, the established standard-of-care monoclonal antibody, for the treatment of HER2-positive cancers. The data presented herein is collated from various preclinical studies to offer an objective overview of their respective mechanisms of action, binding affinities, and anti-tumor activities.

Introduction

Trastuzumab, a humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2), has revolutionized the treatment of HER2-positive breast and gastric cancers. It primarily functions by binding to the juxtamembrane extracellular domain (ECD4) of HER2, thereby inhibiting downstream signaling pathways like the PI3K/AKT and MAPK pathways, and by inducing antibody-dependent cell-mediated cytotoxicity (ADCC). However, de novo and acquired resistance to trastuzumab remain significant clinical challenges.

Zanidatamab (ZW25) is a novel, humanized, bispecific IgG1-like antibody engineered to simultaneously bind two distinct epitopes on the HER2 receptor: the ECD4 (trastuzumab-binding domain) and the ECD2 (pertuzumab-binding domain). This biparatopic binding is designed to elicit a more potent anti-tumor response through unique mechanisms of action.



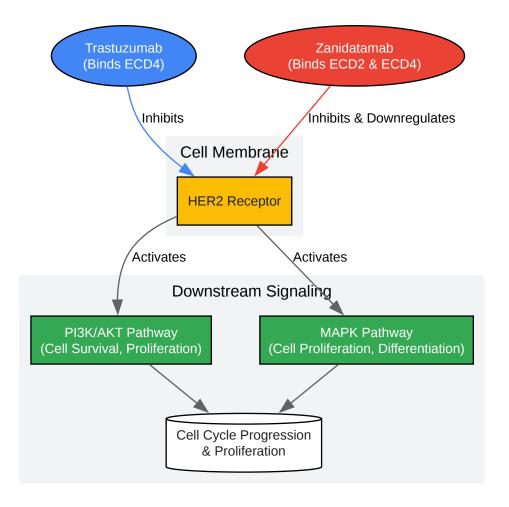
Mechanism of Action

Trastuzumab binds to a single epitope on HER2, leading to the inhibition of HER2 signaling and flagging cancer cells for destruction by the immune system. In contrast, zanidatamab's dual binding to HER2 is designed to enhance receptor clustering and internalization, leading to more profound HER2 downregulation.[1] This unique mechanism also enables zanidatamab to mediate complement-dependent cytotoxicity (CDC), a function not observed with trastuzumab. [2][3]

Both antibodies aim to disrupt the HER2 signaling cascade that promotes tumor cell proliferation and survival. Trastuzumab has been shown to inhibit the PI3K/AKT and MAPK signaling pathways.[4][5] Preclinical data suggests that zanidatamab also effectively inhibits these critical pathways.[6]

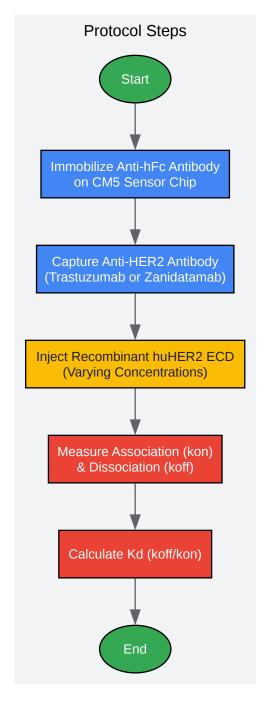


HER2 Signaling Pathway Inhibition



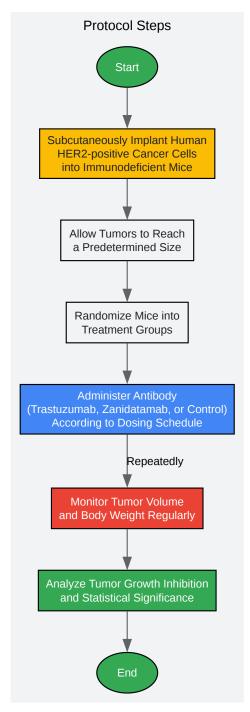


SPR Experimental Workflow





Xenograft Study Workflow



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